10,11-Dihydrodibenzo[b,f][1,4]oxazepine (sometimes referred to as DBO) has been used as a substrate in studies investigating the metabolism of xenobiotics (foreign chemicals) in the body. Researchers have employed DBO to understand the mechanisms by which the liver, specifically cytochrome P450 enzymes, metabolize this type of molecule. One study, for instance, utilized DBO to investigate the "NIH shift," a specific rearrangement observed during the hydroxylation process of certain aromatic compounds by these enzymes [].
10,11-Dihydrodibenzo[b,f][1,4]oxazepine is a bicyclic compound characterized by its unique oxazepine structure, which consists of a seven-membered ring containing one nitrogen and one oxygen atom, fused to two benzene rings. This compound is part of a larger class of dibenzo-oxazepines that have garnered attention for their diverse biological activities and potential therapeutic applications. The chemical formula for 10,11-dihydrodibenzo[b,f][1,4]oxazepine is , and it is noted for its structural complexity and reactivity due to the presence of multiple functional groups.
Research indicates that dibenzo[b,f][1,4]oxazepines exhibit significant biological activities, particularly in modulating neurotransmitter receptors. These compounds have been investigated for their interaction with histamine receptors (H1 and H4) and serotonin receptors (5-HT2A), suggesting potential applications in treating conditions like allergies and anxiety disorders . The pharmacological profile of 10,11-dihydrodibenzo[b,f][1,4]oxazepine reveals its ability to act as both an agonist and antagonist depending on the specific receptor context.
The synthesis of 10,11-dihydrodibenzo[b,f][1,4]oxazepine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
10,11-Dihydrodibenzo[b,f][1,4]oxazepine has potential applications in various fields:
Studies on 10,11-dihydrodibenzo[b,f][1,4]oxazepine have focused on its interactions with various biological targets. Notably, research has shown that modifications in its chemical structure can significantly alter its binding affinity and selectivity towards different receptors. For instance, variations in substitution patterns on the dibenzo structure influence its pharmacological profile at histamine receptors . These insights are crucial for optimizing the compound's therapeutic efficacy.
Several compounds share structural similarities with 10,11-dihydrodibenzo[b,f][1,4]oxazepine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Dibenzo[b,e]oxepine | Dibenzo fused oxepine | Different ring configuration; distinct pharmacology |
| Dibenzo[c,e]oxazepine | Dibenzo fused oxazepine | Exhibits different receptor affinities |
| 10-Hydroxy-10H-dibenz[b,f][1,4]oxazepine | Hydroxylated derivative | Enhanced solubility; varied biological activity |
| Benzodiazepines | Benzene fused diazepines | Primarily act on GABA receptors; different therapeutic uses |
The unique bicyclic structure of 10,11-dihydrodibenzo[b,f][1,4]oxazepine differentiates it from other similar compounds by offering distinct receptor interactions and potential pharmacological profiles. Its ability to modulate multiple neurotransmitter systems makes it particularly interesting for further research and development.
| Property | Value |
|---|---|
| Molecular Formula | C13H11NO |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 5,6-dihydrobenzo[b] [1] [4]benzoxazepine |
| InChI | InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2 |
| InChIKey | YUFONPPSLOZSAT-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2OC3=CC=CC=C3N1 |
The structural elucidation of this compound reveals that the nitrogen and oxygen atoms are positioned in a manner that creates a characteristic seven-membered heterocyclic ring [1]. This arrangement influences the compound's reactivity, particularly at the nitrogen position, which can serve as a nucleophilic center in various chemical reactions [5] .
10,11-Dihydrodibenzo[b,f] [1] [4]oxazepine has the molecular formula C13H11NO, indicating it contains 13 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and one oxygen atom [1]. The molecular weight of the compound is 197.23 g/mol, as determined by precise mass spectrometric analysis [1] [5]. This molecular weight places it in the range of small organic molecules with potential for various applications in chemical synthesis and research [1].
The empirical formula corresponds to the molecular formula, suggesting that the compound exists as a single molecular entity rather than a polymeric structure [1]. Mass spectrometric data confirms the molecular ion peak at m/z 197, which aligns with the calculated molecular weight [1] [4].
At room temperature, 10,11-Dihydrodibenzo[b,f] [1] [4]oxazepine exists as a solid crystalline compound [4]. The physical appearance is typically described as a light-colored crystalline powder, ranging from white to off-white or slightly beige in color [4] [5]. The crystalline nature of the compound contributes to its stability under normal storage conditions [4].
The melting point of 10,11-Dihydrodibenzo[b,f] [1] [4]oxazepine, though not extensively reported in the available literature, is expected to be in the range typical for similar heterocyclic compounds with comparable molecular weights [5]. The solid-state structure is influenced by intermolecular forces, including potential hydrogen bonding through the nitrogen atom [1] [5].
The solubility profile of 10,11-Dihydrodibenzo[b,f] [1] [4]oxazepine is consistent with its structural features, particularly its logP value of approximately 3.0, which indicates a relatively lipophilic character [1]. This lipophilicity significantly influences its solubility in various solvents, with poor water solubility being a notable characteristic [1] [5].
Table 2: Solubility Parameters of 10,11-Dihydrodibenzo[b,f] [1] [4]oxazepine
| Solvent Type | Expected Solubility | Rationale |
|---|---|---|
| Water | Poor (hydrophobic compound) | High logP (3.0) indicates poor water solubility |
| Methanol | Moderate | Polar protic solvent can interact with N-H and form hydrogen bonds |
| Ethanol | Moderate | Similar to methanol but slightly less polar |
| Acetone | Good | Polar aprotic solvent compatible with the compound's polarity |
| Dimethyl Sulfoxide (DMSO) | Good | Excellent solvent for many heterocyclic compounds |
| Chloroform | Good | Non-polar solvent good for aromatic compounds |
| Dichloromethane | Good | Similar to chloroform, good for aromatic compounds |
| Hexane | Poor to moderate | Very non-polar, limited interaction with polar groups |
The compound demonstrates good solubility in organic solvents, particularly those of intermediate polarity such as dimethyl sulfoxide (DMSO), chloroform, and dichloromethane [4] [5]. This solubility pattern is attributed to the presence of both hydrophobic aromatic rings and the moderately polar nitrogen and oxygen atoms in the molecule [1] [5].
10,11-Dihydrodibenzo[b,f] [1] [4]oxazepine exhibits reasonable stability under standard laboratory conditions, but several degradation pathways have been identified under specific environmental conditions [5] . Understanding these degradation mechanisms is crucial for proper handling, storage, and application of this compound .
Table 3: Stability and Degradation Pathways of 10,11-Dihydrodibenzo[b,f] [1] [4]oxazepine
| Aspect | Description |
|---|---|
| Thermal Stability | Generally stable at room temperature |
| Hydrolytic Stability | Relatively stable in neutral conditions; susceptible to hydrolysis in strongly acidic or basic conditions |
| Oxidative Stability | Susceptible to oxidation, particularly at the nitrogen position |
| Photostability | May undergo photodegradation with prolonged exposure to UV light |
| Common Degradation Pathways | Oxidation of the nitrogen, ring opening of the oxazepine structure, hydrolysis of C-O bond |
| Storage Recommendations | Store in cool, dry place protected from light in airtight containers |
The primary degradation pathways include oxidation at the nitrogen position, which can lead to the formation of N-oxide derivatives [5] . Additionally, under harsh conditions, the oxazepine ring may undergo ring-opening reactions, particularly through hydrolysis of the C-O bond . Photodegradation can also occur with extended exposure to ultraviolet light, leading to various decomposition products [5] .
To maintain stability, it is recommended to store the compound in a cool, dry environment, protected from light and moisture, preferably in airtight containers [4] . These precautions help minimize potential degradation through the identified pathways .
The electronic structure of 10,11-Dihydrodibenzo[b,f] [1] [4]oxazepine is characterized by a combination of sigma and pi bonding systems, with the two benzene rings contributing significant aromatic character to the overall molecule [1] . The electronic distribution within the molecule influences its reactivity and interaction with other chemical species .
Table 4: Electronic Properties and Bonding of 10,11-Dihydrodibenzo[b,f] [1] [4]oxazepine
| Property | Description |
|---|---|
| Bond Type in Oxazepine Ring | C-N single bond, C-O single bond, C-C aromatic bonds |
| Aromaticity | Two aromatic benzene rings connected by non-aromatic oxazepine ring |
| Electron Density Distribution | Higher electron density around O and N atoms due to lone pairs |
| Hybridization of N atom | sp3 hybridization with one lone pair |
| Hybridization of O atom | sp3 hybridization with two lone pairs |
| π-System Characteristics | Extended π-conjugation in benzene rings, not continuous through oxazepine ring |
The nitrogen atom in the oxazepine ring adopts sp3 hybridization, possessing a lone pair of electrons that can participate in hydrogen bonding or act as a nucleophile in chemical reactions [1] . Similarly, the oxygen atom also exhibits sp3 hybridization with two lone pairs of electrons, contributing to the compound's ability to interact with electrophiles [1] .
The electronic distribution within the molecule is not uniform, with higher electron density concentrated around the nitrogen and oxygen atoms due to their electronegativity . This uneven distribution creates partial charges within the molecule, influencing its dipole moment and interaction with polar solvents [1] .
The aromatic benzene rings contribute to the overall stability of the compound through resonance stabilization, while the non-aromatic oxazepine ring introduces flexibility into the molecular structure [10]. This combination of rigid aromatic systems and a more flexible heterocyclic ring creates a unique electronic environment that influences the compound's chemical behavior [10].
10,11-Dihydrodibenzo[b,f] [1] [4]oxazepine serves as a fundamental scaffold for numerous dibenzoxazepine derivatives with diverse structural modifications . These structural variations primarily occur through substitutions at different positions of the tricyclic system, particularly at positions 2, 8, 10, and 11 .
Table 5: Structural Relationship to Other Dibenzoxazepine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 10,11-Dihydrodibenzo[b,f] [1] [4]oxazepine | C13H11NO | 197.23 | Base structure with NH group |
| 10,11-Dihydrodibenzo[b,f] [1] [4]oxazepin-11-one | C13H9NO2 | 211.22 | Carbonyl group at position 11 |
| 2-Nitro-10,11-dihydrodibenzo[b,f] [1] [4]oxazepine | C13H10N2O3 | 242.23 | Nitro group at position 2 |
| 10-Ethyl-10,11-dihydrodibenzo[b,f] [1] [4]oxazepine | C15H15NO | 225.29 | Ethyl substituent at position 10 |
One significant structural variation is the introduction of a carbonyl group at position 11, resulting in 10,11-Dihydrodibenzo[b,f] [1] [4]oxazepin-11-one (also known as dibenzo[b,f] [1] [4]oxazepin-11(10H)-one) [4] . This modification significantly alters the electronic properties of the molecule by introducing a carbonyl functional group, which affects the reactivity and hydrogen bonding capabilities of the nitrogen atom [4] .
Another common modification involves substitution at position 2, as exemplified by 2-Nitro-10,11-dihydrodibenzo[b,f] [1] [4]oxazepine [6] . The introduction of electron-withdrawing groups like nitro at this position influences the electronic distribution within the molecule and can enhance certain reactivity patterns [6] .
Substitution at the nitrogen atom (position 10) is also frequently observed, as in 10-Ethyl-10,11-dihydrodibenzo[b,f] [1] [4]oxazepine [9] . Such N-substitutions alter the basicity of the nitrogen atom and the overall lipophilicity of the compound [9] .
More complex derivatives may incorporate multiple substitutions, such as halogen atoms, alkyl groups, or other functional groups at various positions of the tricyclic system . These modifications create a diverse family of compounds with varied physicochemical properties and potential applications [17].